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Protocols & Analytical Methods
Application Notes and Protocols for the Ester Hydrolysis of Methyl 5-azaspiro[2.5]octane-1-carboxylate
Application Notes and Protocols for the Ester Hydrolysis of Methyl 5-azaspiro[2.5]octane-1-carboxylate
Introduction
Spirocyclic scaffolds are of increasing interest in medicinal chemistry and drug development due to their inherent three-dimensional nature and conformational rigidity, which can lead to improved pharmacological properties. The 5-azaspiro[2.5]octane-1-carboxylic acid core is a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the hydrolysis of its methyl ester precursor, Methyl 5-azaspiro[2.5]octane-1-carboxylate, a critical step in the functionalization of this scaffold.
The protocol described herein is based on the principles of base-catalyzed ester hydrolysis, commonly known as saponification. This method is generally preferred over acid-catalyzed hydrolysis for its irreversibility, which typically leads to higher yields. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This guide will provide a step-by-step procedure, an in-depth discussion of the reaction mechanism, and methods for monitoring the reaction progress and characterizing the final product.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the starting material and the product is essential for successful reaction setup, monitoring, and purification.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride | ![]() | C₉H₁₆ClNO₂ | 205.68 | Solid | 2309461-27-4 |
| 5-Azaspiro[2.5]octane-1-carboxylic acid | ![]() | C₈H₁₃NO₂ | 155.19 | Solid | 1502287-58-2 |
Note: The starting material is often supplied as a hydrochloride salt, which will be neutralized in situ under the basic reaction conditions.
Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of Methyl 5-azaspiro[2.5]octane-1-carboxylate is achieved through a base-catalyzed mechanism. This process, also known as saponification, involves the nucleophilic attack of a hydroxide ion (from a base such as NaOH or LiOH) on the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. A final acidification step is required to protonate the carboxylate and afford the desired carboxylic acid product.
The key advantage of base-catalyzed hydrolysis is its irreversibility. The carboxylic acid formed is deprotonated by the base to form a carboxylate salt. This salt is resonance-stabilized and less susceptible to nucleophilic attack, effectively driving the reaction to completion.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of similar spirocyclic esters and general principles of saponification.
Materials and Reagents:
-
Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or bromocresol green)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride (1.0 eq) in a mixture of methanol and deionized water (a common ratio is 1:1 v/v, but this can be optimized). The exact volume should be sufficient to dissolve the starting material upon gentle warming if necessary.
-
In a separate container, prepare a solution of sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) in deionized water. Note: Using an excess of base ensures complete hydrolysis and neutralizes the hydrochloride salt.
-
-
Hydrolysis Reaction:
-
Slowly add the basic solution to the stirred solution of the ester at room temperature.
-
Heat the reaction mixture to reflux (typically around 60-80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Monitoring (TLC):
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The polarity will need to be adjusted to achieve good separation.
-
Spot the TLC plate with the starting material (a reference spot) and the reaction mixture.
-
Visualize the plate under a UV lamp and/or by staining. The starting ester should be more non-polar (higher Rf value) than the resulting carboxylate salt (which will likely remain at the baseline). The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of a 2 M HCl solution. Caution: This step is exothermic.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-azaspiro[2.5]octane-1-carboxylic acid.
-
-
Purification (if necessary):
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Analytical Characterization
1. Thin Layer Chromatography (TLC):
As described in the protocol, TLC is a rapid and effective method for monitoring the reaction progress. The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylate salt at the baseline, and the carboxylic acid after acidification) indicates the progression of the hydrolysis.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the final product.
-
¹H NMR: The most significant change will be the disappearance of the methyl ester singlet (typically around 3.7 ppm) from the starting material. The protons adjacent to the carbonyl group may also experience a slight shift in their chemical environment.
-
¹³C NMR: The carbon of the methyl group of the ester (around 52 ppm) will be absent in the product spectrum. The carbonyl carbon signal will also shift slightly.
3. Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected [M+H]⁺ ion for 5-azaspiro[2.5]octane-1-carboxylic acid is m/z 156.10.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Ensure adequate stirring. |
| Insufficient amount of base. | Use a larger excess of the base (e.g., 3-4 equivalents). | |
| Low Yield | Incomplete extraction of the product. | Perform additional extractions with ethyl acetate. Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) before extraction. |
| Product is partially soluble in the aqueous phase. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the product. | |
| Product is an oil and does not solidify | Presence of residual solvent or impurities. | Ensure complete removal of solvents under high vacuum. Attempt purification by column chromatography. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the hydrolysis of Methyl 5-azaspiro[2.5]octane-1-carboxylate. By understanding the underlying principles of base-catalyzed ester hydrolysis and employing appropriate analytical techniques for monitoring and characterization, researchers can reliably synthesize 5-azaspiro[2.5]octane-1-carboxylic acid, a key intermediate for the development of novel spirocyclic compounds in drug discovery.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
NextSDS. (n.d.). methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Investigation of a general base mechanism for ester hydrolysis in C–C hydrolase enzymes of the α/β-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Retrieved from [Link]
-
PubMed. (1991, December). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Retrieved from [Link]
-
ACS Publications. (2019, November 27). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
-
PubChem. (n.d.). Methyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Retrieved from [Link]
- Journal of the Chemical Society B. (n.d.). *Conformation and reactivity. Part VII.
Methyl 5-azaspiro[2.5]octane-1-carboxylate as a piperidine bioisostere in drug design
Methyl 5-azaspiro[2.5]octane-1-carboxylate as a piperidine bioisostere in drug design
Application Notes & Protocols
Topic: Methyl 5-azaspiro[2.5]octane-1-carboxylate as a Piperidine Bioisostere in Drug Design
Introduction: The Strategic Evolution from "Flatland" to 3D Scaffolds
In modern medicinal chemistry, the strategic modification of lead compounds is essential for optimizing their pharmacokinetic and pharmacodynamic profiles.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a cornerstone of this process.[1][3][4] The piperidine ring, a ubiquitous six-membered saturated heterocycle, is a frequent component of drug candidates. However, its conformational flexibility and susceptibility to metabolic oxidation by cytochrome P450 (CYP) enzymes can lead to poor metabolic stability and the formation of reactive metabolites.[5][6][7]
To overcome these limitations, drug discovery has seen a significant shift away from flat, aromatic systems towards scaffolds with greater three-dimensionality.[8] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution.[9][10][11] These rigid, 3D structures offer a powerful tool to enhance "drug-like" properties.[8][12] This guide focuses on Methyl 5-azaspiro[2.5]octane-1-carboxylate , a novel and promising bioisostere for piperidine, detailing its strategic advantages and providing robust protocols for its evaluation.
Rationale for Bioisosteric Replacement: The Azaspiro[2.5]octane Advantage
The core advantage of replacing a piperidine ring with the 5-azaspiro[2.5]octane scaffold lies in its unique topology, which imparts significant improvements in drug-like properties.
Caption: Structural comparison of a piperidine moiety and its bioisostere.
Key Physicochemical Advantages:
-
Increased Fraction of sp³-Hybridized Carbons (Fsp³): The quaternary spiro-carbon inherently increases the Fsp³ character of the molecule. A higher Fsp³ count is strongly correlated with improved clinical success rates, as it tends to increase aqueous solubility and reduce promiscuous off-target binding often associated with flat, aromatic compounds.[9][10]
-
Enhanced Three-Dimensionality: The rigid, non-planar structure of the spirocycle projects substituents into defined vectors in 3D space.[10][11] This "pre-organization" can reduce the entropic penalty of binding to a biological target, potentially leading to increased potency and selectivity.[8][12]
-
Metabolic Shielding: The cyclopropyl group adjacent to the piperidine nitrogen can sterically hinder access by metabolic enzymes, particularly CYP450s. This often translates to a longer half-life and improved metabolic stability.
-
Modulation of Basicity and Lipophilicity: The introduction of the spirocyclic scaffold alters the electronic environment of the nitrogen atom and the overall molecular shape, which can be used to fine-tune the amine's pKa and the molecule's lipophilicity (LogD). This is critical for optimizing properties like cell permeability, oral absorption, and CNS penetration.[9][13]
-
Novel Chemical Space: Employing novel scaffolds like azaspiro[2.5]octanes allows for exploration of uncharted chemical space, providing a significant advantage for securing new intellectual property.[1][11]
Comparative Physicochemical Properties
The following table presents a comparative analysis of key physicochemical properties for model compounds where a piperidine ring is replaced with a spirocyclic analogue. This data illustrates the typical improvements observed.
| Property | Parent Piperidine Cmpd | 2-Azaspiro[3.3]heptane Analog | 1-Azaspiro[3.3]heptane Analog | Expected Trend for 5-Azaspiro[2.5]octane |
| Solubility (µM) | 14 | 12 | 16 | Maintained or Increased |
| clogP | 3.7 | 3.4 | 3.4 | Decreased |
| logD (pH 7.4) | 1.6 | 1.2 | 1.0 | Decreased |
| Metabolic t½ (min) | 14 | 31 | 52 | Significantly Increased |
| Intrinsic Clearance (CIint) | High | Moderate | Low | Significantly Decreased |
| Data adapted from a comparative study on azaspiro[3.3]heptane bioisosteres, which serves as a proxy for the expected behavior of the azaspiro[2.5]octane scaffold.[13] |
Synthesis and Functionalization Pathway
The methyl 5-azaspiro[2.5]octane-1-carboxylate scaffold can be synthesized and incorporated into target molecules through a robust synthetic sequence. The key steps involve the formation of the spirocyclic core and subsequent functionalization.
Caption: General synthetic workflow for incorporating the scaffold.
The primary amine revealed after deprotection serves as a versatile handle for introducing the rest of the pharmacophore. The methyl ester on the cyclopropane ring can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification via amide bond formation.
Experimental Protocols for Bioisostere Validation
To validate the benefits of replacing piperidine with methyl 5-azaspiro[2.5]octane-1-carboxylate, a series of standardized in vitro assays must be performed. The following protocols provide a self-validating framework for this evaluation.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of the parent compound and its spirocyclic analogue, providing a prediction of hepatic clearance.[14]
Caption: Workflow for the in vitro metabolic stability assay.
Methodology:
-
Preparation: Prepare stock solutions of the test compounds (piperidine parent and spirocyclic analog) and a positive control (e.g., Verapamil) in DMSO. Create working solutions by diluting the stocks in buffer.[14]
-
Reaction Setup: In a 96-well plate, combine the test compound solution with pooled Human Liver Microsomes (HLM, final concentration ~0.5 mg/mL) in phosphate buffer (pH 7.4). Pre-warm the plate at 37°C for 10 minutes.[14]
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. For the T=0 time point, the quenching solution is added before the NADPH system.[14]
-
Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the designated wells by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (IS).[7]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.
-
Data Interpretation:
Expected Outcome: A significant increase in t½ and a decrease in Cl_int for the spirocyclic analogue compared to the piperidine parent, indicating improved metabolic stability.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the compounds and identify whether they are substrates of efflux transporters like P-glycoprotein (P-gp).[15][16]
Caption: Workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell™ filter inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17][18]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values indicative of good integrity (e.g., >200 Ω·cm²).[19]
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.[19]
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber. At designated time points (e.g., 120 minutes), take a sample from the basolateral (lower) chamber.[16]
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber.[16]
-
-
Analysis: Quantify the concentration of the compound in the receiver chamber samples using LC-MS/MS.
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Interpretation:
-
Papp (A→B): High (>10 x 10⁻⁶ cm/s) suggests good permeability; Low (<2 x 10⁻⁶ cm/s) suggests poor permeability.
-
Efflux Ratio: An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
-
Expected Outcome: Ideally, the spirocyclic analogue will maintain or improve upon the permeability of the parent compound without becoming a significant efflux substrate (ER ≤ 2).
Protocol 3: GPCR Target Engagement (Radioligand Competition Binding Assay)
Objective: To determine the binding affinity (Ki) of the test compounds for their intended G-protein coupled receptor (GPCR) target, ensuring the bioisosteric modification has not negatively impacted potency.[20]
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Preparation: Use cell membranes prepared from a cell line overexpressing the target GPCR.[21] Prepare serial dilutions of the piperidine and spirocyclic test compounds.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a known radioligand (typically near its Kd value) and a range of concentrations of the unlabeled test compound.[22] Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
-
Data Interpretation:
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: The Ki value for the spirocyclic analogue should be comparable to or lower than the piperidine parent, demonstrating that the structural modification has preserved or improved target engagement.
Conclusion
The use of methyl 5-azaspiro[2.5]octane-1-carboxylate as a piperidine bioisostere represents a sophisticated strategy in modern drug design. Its inherent three-dimensionality and increased sp³ character provide a robust platform to overcome common liabilities associated with piperidine, such as metabolic instability.[9][10] By systematically applying the validation protocols outlined in this guide, researchers can confidently assess the impact of this substitution, leading to the development of drug candidates with superior pharmacokinetic profiles, enhanced selectivity, and a higher probability of clinical success.[8]
References
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Zheng, Z. & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]
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Caco2 assay protocol. Millipore Sigma. [Link]
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Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]
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Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books. [Link]
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Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]
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Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]
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Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. [Link]
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Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]
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Mykhailiuk, P. K. (2017). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
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Schulze, J. et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. PMC. [Link]
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Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. (2022). ACS Omega. [Link]
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Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). Company of Biologists Journals. [Link]
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Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]
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Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023). ACS Publications. [Link]
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Beyond Bioisosterism: New Concepts in Drug Discovery. (2016). ResearchGate. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2017). PMC. [Link]
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methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride - Chemical Substance Information. NextSDS. [Link]
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Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. (2014). Beilstein Journals. [Link]
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methyl 5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate. Mol-Instincts. [Link]
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(6S,7S)-N-hydroxy-5-methyl-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-7-carboxamide. PubChem. [Link]
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Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2025). ResearchGate. [Link]
-
N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid. ZORA. [Link]
- Synthesis method of spiro[2.5]octane-5-carboxylic acid.
-
Kirichok, A. A. et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Taras Shevchenko National University of Kyiv. [Link]
-
Methyl (1aRS,7aSR)-7-formyl-1a-phenyl-1,1a-dihydroazirino[2,3-b]benzo[e][9][17]thiazine-7a(7H)-carboxylate. (2025). MDPI. [Link]
-
Methyl 6-(1-methanesulfonylcyclobutanecarbonyl)-6-azaspiro[2.5]octane-1-carboxylate. Chemspace. [Link]
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Application Note: Utilizing Methyl 5-azaspirooctane-1-carboxylate in High-Throughput Library Synthesis
Application Note: Utilizing Methyl 5-azaspirooctane-1-carboxylate in High-Throughput Library Synthesis
Application Note: Utilizing Methyl 5-azaspiro[1]octane-1-carboxylate in High-Throughput Library Synthesis
Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary & Mechanistic Rationale
In modern fragment-based drug discovery (FBDD) and high-throughput library synthesis, the transition from planar, heavily aromatic scaffolds to three-dimensional, stereochemically rich frameworks is a critical determinant of clinical success. This paradigm, widely recognized as the "Escape from Flatland" [1], demonstrates that increasing the fraction of sp³-hybridized carbons ( Fsp3 ) correlates directly with improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability.
Methyl 5-azaspiro[1]octane-1-carboxylate (often supplied as a hydrochloride salt, CAS: 2309461-27-4) is a premier bifunctional building block designed specifically for this purpose. The scaffold consists of a piperidine ring spiro-fused to a cyclopropane ring. This unique architecture provides extreme structural rigidity and highly defined exit vectors for substituents, while the cyclopropane ring introduces minimal molecular weight overhead compared to larger spirocycles.
By offering two orthogonal points of diversification—a secondary amine (N5) and a methyl ester (C1)—this building block enables the rapid, parallel synthesis of complex, Fsp3 -enriched libraries. Such spirocyclic scaffolds have been successfully deployed in the discovery of potent NAMPT inhibitors, Histamine-3 (H3R) antagonists, and novel Cereblon (CRBN) E3 ligase ligands for targeted protein degradation (TPD) [2, 3].
Physicochemical Profiling & Structural Advantages
To effectively utilize this scaffold in a high-throughput environment, one must understand its baseline physicochemical properties. The low molecular weight of the core ensures that even after dual derivatization, the final library members comfortably adhere to Lipinski's Rule of Five.
Table 1: Physicochemical Properties and Drug Design Rationale
| Property | Value | Rationale / Impact on Drug Design |
| Chemical Formula | C₉H₁₅NO₂ (Free base) | Provides a highly atom-efficient core. |
| Molecular Weight | 169.22 g/mol | Leaves a ~330 Da "budget" for R₁ and R₂ substituents before hitting the 500 Da limit. |
| Fraction sp³ ( Fsp3 ) | 0.89 (8 out of 9 carbons) | Exceptionally high 3D character; strongly correlates with improved clinical progression [1]. |
| Topological Polar Surface Area | 38.3 Ų | Optimal for passive membrane permeability and blood-brain barrier (BBB) penetration. |
| Diversification Vectors | 2 (Orthogonal) | N5 (nucleophilic amine) and C1 (electrophilic ester/acid) allow for combinatorial matrix synthesis. |
High-Throughput Workflow Strategy
The most efficient approach to library generation using this scaffold is a two-stage sequential diversification. The secondary amine is derivatized first (due to its high nucleophilicity), followed by the saponification of the sterically hindered cyclopropyl methyl ester, and subsequent reverse amide coupling.
Figure 1: Orthogonal two-stage diversification workflow for high-throughput library synthesis.
Experimental Protocols for Library Synthesis
The following protocols are optimized for 96-well plate formats. As a Senior Application Scientist, I emphasize that high-throughput chemistry must be self-validating and chromatography-free where possible. We achieve this by utilizing polymer-supported (PS) reagents and scavengers, which drive reactions to completion and allow purification via simple filtration.
Protocol A: Stage 1 - Automated Parallel N-Acylation
Causality & Design Choice: The building block is typically supplied as a hydrochloride salt. We utilize Polymer-Supported Diisopropylethylamine (PS-DIEA) to liberate the free base in situ. This avoids the need for aqueous workup (liquid-liquid extraction) in a 96-well plate, which is prone to emulsion formation and volume loss.
Materials:
-
Methyl 5-azaspiro[1]octane-1-carboxylate HCl (0.1 M in anhydrous DMF)
-
Library of Carboxylic Acids (0.12 M in anhydrous DMF)
-
HATU (0.12 M in anhydrous DMF)
-
PS-DIEA (loading ~3.5 mmol/g)
-
PS-Trisamine (loading ~4.0 mmol/g, scavenger)
Step-by-Step Methodology:
-
Preparation: Dispense 100 µL (10 µmol) of the core scaffold solution into each well of a 96-well deep-well filter plate.
-
Base Addition: Add 10 mg (~35 µmol, 3.5 eq) of PS-DIEA to each well to neutralize the HCl salt and act as the base for the coupling.
-
Electrophile Activation: In a separate plate, mix 100 µL (12 µmol, 1.2 eq) of the carboxylic acid library with 100 µL (12 µmol, 1.2 eq) of HATU solution. Incubate for 5 minutes at room temperature to form the active ester.
-
Coupling: Transfer the activated acid solutions to the scaffold plate. Seal and shake at 600 rpm for 4 hours at room temperature.
-
Scavenging (Self-Validation Step): Add 15 mg (~60 µmol) of PS-Trisamine to each well. Shake for an additional 2 hours. Causality: The highly nucleophilic PS-Trisamine covalently binds any unreacted activated acids and excess HATU, removing them from the liquid phase.
-
Filtration: Filter the plate into a collection plate. Wash the resin with 200 µL of DMF. The filtrate contains the highly pure N-acylated intermediate.
Protocol B: Stage 2 & 3 - In-situ Saponification and Reverse Amide Coupling
Causality & Design Choice: The C1 ester is situated on a cyclopropane ring, making it sterically hindered. We use Lithium Hydroxide (LiOH) in a mixed solvent system (THF/MeOH/H2O). LiOH is preferred over NaOH because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating hydrolysis without causing epimerization of the cyclopropane stereocenters.
Step-by-Step Methodology:
-
Solvent Exchange: Evaporate the DMF from the intermediate plate using a centrifugal evaporator (e.g., Genevac).
-
Saponification: Reconstitute the intermediates in 150 µL of THF/MeOH/H₂O (2:1:1 v/v). Add 30 µL of 1M aqueous LiOH (30 µmol, 3 eq). Seal and shake at 40 °C for 6 hours.
-
LC-MS Quality Control: Sample 2 µL from 4 random wells to confirm >95% ester hydrolysis via LC-MS.
-
Neutralization: Evaporate the solvents. To avoid handling sticky carboxylic acid salts, add 150 µL of anhydrous DMF and neutralize the LiOH by adding 1.5 equivalents of a weak acid resin (e.g., Amberlite IRC-50). Filter into a new plate.
-
Reverse Coupling: Introduce the second diversity vector (a library of primary/secondary amines, 1.2 eq) using the same HATU/PS-DIEA coupling conditions described in Protocol A.
-
Final Purification: Scavenge unreacted amines using PS-Isocyanate, filter, and evaporate to yield the final bis-amide library ready for biological screening.
Summary
The integration of Methyl 5-azaspiro[1]octane-1-carboxylate into high-throughput parallel synthesis workflows allows medicinal chemists to rapidly generate libraries that inherently possess high Fsp3 character. By utilizing polymer-supported reagents and scavengers, the described protocols eliminate the bottleneck of traditional chromatography, ensuring that the transition from 2D planar space to 3D chemical space is both structurally elegant and operationally efficient.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]
-
Zhao, G., et al. (2016). Crystal Structure of Nicotinamide Phosphoribosyltransferase (Nampt) in Complex with Inhibitors. RCSB Protein Data Bank. URL: [Link]
-
Raddatz, R., et al. (2014). Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry, 57(4), 1437–1452. URL:[Link]
Sources
Application Note: Synthesis and Functionalization of the Azaspirooctane Scaffold in Drug Discovery
Application Note: Synthesis and Functionalization of the Azaspirooctane Scaffold in Drug Discovery
Application Note: Synthesis and Functionalization of the Azaspiro[1]octane Scaffold in Drug Discovery
Introduction & Strategic Rationale
The transition from flat, two-dimensional aromatic rings to rigid, three-dimensional spirocyclic scaffolds is a defining trend in modern medicinal chemistry. Among these, the azaspiro[1]octane ring system (comprising a cyclopropane or epoxide fused to a piperidine ring) has emerged as a highly privileged linchpin in drug discovery 2.
By increasing the fraction of sp³-hybridized carbons ( Fsp3 ), azaspiro[1]octanes fundamentally alter the physicochemical properties of a drug candidate. This structural modification provides an expanded set of spatial vectors for target protein interactions, improving binding potency, metabolic stability, and lipophilicity while drastically reducing off-target promiscuity. For example, replacing a planar benzyl linker with a 6-azaspiro[1]octane core in nicotinamide phosphoribosyltransferase (NAMPT) inhibitors successfully abolished off-target CYP2C9 inhibition by preventing the molecule from binding in the flat, hydrophobic pocket of the cytochrome P450 enzyme 3.
Pharmacological Impact of Azaspiro[1]octane Incorporation
The table below summarizes the quantitative and qualitative advantages observed across various therapeutic programs when integrating the azaspiro[1]octane scaffold.
| Target Class / Indication | Previous Scaffold | Spirocyclic Scaffold Advantage | Example Program |
| NAMPT Inhibitors (Oncology) | Benzyl / Aromatic Linker | Eliminated CYP2C9 inhibition; maintained cellular NAMPT potency. | Genentech (Compound 68) |
| GLP-1R Agonists (Type 2 Diabetes) | Fluoropyrimidine / Linear | Optimized SAR for oral bioavailability; robust target activation. | Pfizer (Danuglipron analogs) |
| H3R Antagonists (Cognition) | Flexible Aliphatic | Improved target selectivity; reduced off-target interactions. | AstraZeneca |
| Antimalarials (Blood-stage) | Substituted Piperidines | Enhanced ADME properties; enabled single-dose cure potential. | Novartis (INE963 analogs) |
Mechanistic Pathways & Synthetic Workflows
The synthesis of functionalized azaspiro[1]octanes historically relies on the Corey-Chaykovsky reaction , utilizing sulfur ylides to convert ketones to epoxides (1-oxa-6-azaspiro[1]octanes) or exocyclic alkenes to cyclopropanes. While robust, traditional cyclopropanation yields racemic mixtures requiring resource-intensive chiral chromatography. Recently, biocatalytic stereodivergent synthesis using engineered protoglobins has revolutionized this workflow, allowing direct, highly enantioselective carbene transfer 2.
Figure 1: Synthetic workflows for azaspiro[1]octane generation.
Experimental Protocols
The following protocols provide self-validating, step-by-step instructions for the synthesis and functionalization of the azaspiro[1]octane core.
Protocol A: Synthesis of 6-Benzyl-1-oxa-6-azaspiro[1]octane via Corey-Chaykovsky Epoxidation
This protocol generates the highly versatile epoxide intermediate, which can be subsequently opened by various nucleophiles (e.g., amines) to yield complex functionalized spirocycles 4.
Causality Note: Trimethylsulfoxonium iodide is preferred over trimethylsulfonium iodide because the resulting ylide is more stable. It undergoes reversible addition to the sterically hindered piperidin-4-one followed by irreversible ring closure, ensuring thermodynamic control and preventing unwanted side reactions.
Reagents & Materials:
-
1-Benzylpiperidin-4-one (1.0 eq)
-
Trimethylsulfoxonium iodide (1.1 eq)
-
Potassium tert-butoxide (tBuOK) (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Methodology:
-
Ylide Generation: In an oven-dried, nitrogen-purged round-bottom flask, suspend tBuOK (1.2 eq) in anhydrous DMSO (approx. 1.5 L per mol of substrate) at room temperature (RT).
-
Reagent Addition: Slowly add trimethylsulfoxonium iodide (1.1 eq) in small portions over 15–20 minutes. Caution: This deprotonation is mildly exothermic. Ensure adequate stirring to prevent localized heating.
-
Maturation: Stir the resulting milky-white solution at RT for 1 hour to ensure complete formation of the dimethylsulfoxonium methylide.
-
Ketone Addition: Add a solution of 1-benzylpiperidin-4-one (1.0 eq) in a minimal volume of DMSO dropwise to the ylide mixture.
-
Reaction Progression: Stir the reaction at RT for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf≈0.4 ) should cleanly convert to a less polar spot ( Rf≈0.6 ).
-
Quench & Extraction: Quench the reaction by pouring it into ice-cold water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers extensively with brine (5 x 100 mL) to remove residual DMSO. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Validation: The crude product is typically >90% pure. LC-MS analysis should confirm the exact mass [M+H]+=204.1 .
Protocol B: Biocatalytic Stereodivergent Cyclopropanation
To bypass the limitations of racemic Corey-Chaykovsky cyclopropanation, engineered carbene transferases (protoglobins) can be used to convert exocyclic N-heterocycles directly into enantioenriched azaspiro[1]octanes 2.
Causality Note: The use of lyophilized E. coli lysate containing engineered protoglobins provides a highly ordered chiral pocket. The native iron-heme cofactor catalyzes the decomposition of diazo compounds into metal-carbenoid intermediates, which then undergo stereoselective addition to the alkene.
Reagents & Materials:
-
Exocyclic alkene (e.g., N-Boc-4-methylenepiperidine) (1.0 eq)
-
Ethyl diazoacetate (EDA) (1.5 eq)
-
Lyophilized E. coli lysate expressing ApePgb-xHC-5315 (for the S-enantiomer) or TamPgb-xHC-5318 (for the R-enantiomer)
-
Sodium dithionite ( Na2S2O4 ) (10 mM)
-
M9 Buffer (pH 7.4)
Step-by-Step Methodology:
-
Enzyme Rehydration: Resuspend the lyophilized E. coli lysate (approx. 25 g/L) in M9 buffer inside an anaerobic glovebox to prevent oxidation of the iron-heme cofactor.
-
Reduction: Add sodium dithionite (10 mM final concentration) to reduce the heme iron to the catalytically active Fe(II) state.
-
Substrate Loading: Add the N-Boc-4-methylenepiperidine substrate to achieve a final concentration of up to 150 mM. Note: No organic cosolvent is required, preserving enzyme stability.
-
Carbene Precursor Addition: Slowly add ethyl diazoacetate (1.5 eq) over 2 hours via a syringe pump to prevent catalyst dimerization (formation of diethyl maleate/fumarate).
-
Incubation: Stir the reaction at RT for 12 hours.
-
Workup: Remove the reaction from the anaerobic chamber, add Ethyl Acetate, and centrifuge at 4000 rpm for 10 minutes to pellet the denatured protein.
-
Validation: Extract the supernatant, concentrate, and analyze via Chiral SFC (Supercritical Fluid Chromatography). Expected enantiomeric ratio (er) is >95:5 depending on the protoglobin variant used.
Downstream Functionalization Strategies
The true value of the azaspiro[1]octane scaffold lies in its orthogonal functionalization handles: the piperidine nitrogen and the cyclopropane/epoxide moiety.
Figure 2: Orthogonal functionalization pathways for the azaspiro[1]octane scaffold.
Nitrogen Derivatization (Left-Hand Side Optimization)
In the development of GLP-1R agonists (e.g., danuglipron analogs) 5 and NAMPT inhibitors 3, the piperidine nitrogen is typically coupled to a heteroaryl ring.
-
Deprotection: If starting from a Boc-protected spirocycle, treat with 4M HCl in Dioxane for 2 hours at RT. Concentrate to yield the hydrochloride salt.
-
SNAr Reaction: Combine the free amine with a halogenated heterocycle (e.g., 2-chloropyridine) in the presence of K2CO3 and DMF. Heat to 90°C for 12 hours.
-
Alternative (Buchwald-Hartwig): For unactivated aryl halides, utilize Pd2(dba)3 , XPhos, and Cs2CO3 in Toluene at 100°C.
Cyclopropane/Epoxide Functionalization (Right-Hand Side Optimization)
The cyclopropane ring often bears an ester group (derived from the diazoacetate), which serves as a linchpin for further extension.
-
Saponification: Treat the ethyl ester with LiOH (3.0 eq) in THF/Water (3:1) at RT to yield the free carboxylic acid.
-
Amide Coupling: React the resulting acid with primary or secondary amines using HATU and DIPEA in DMF to generate diverse amide libraries. This specific vector was critical in optimizing the binding potency of H3R antagonists.
References
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Publications.2
-
Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. ACS Publications. 3
-
6-Azaspiro[1]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed. 5
-
Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial. PMC. 4
Sources
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Technical Support Center: Optimizing Column Chromatography for Methyl 5-azaspiro[2.5]octane-1-carboxylate
Technical Support Center: Optimizing Column Chromatography for Methyl 5-azaspiro[2.5]octane-1-carboxylate
Welcome to the technical support center for the purification of Methyl 5-azaspiro[2.5]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful column chromatography purification of this spirocyclic amine.
Spirocyclic amines are a class of compounds with significant interest in medicinal chemistry due to their unique three-dimensional structures.[1] However, their purification can present challenges. This guide offers practical, field-proven insights to help you overcome common hurdles and optimize your purification workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of Methyl 5-azaspiro[2.5]octane-1-carboxylate.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing significant co-elution of my target compound, Methyl 5-azaspiro[2.5]octane-1-carboxylate, with closely related impurities. How can I improve the resolution?
Answer: Poor separation is a common issue that can often be resolved by systematically evaluating and adjusting your chromatographic parameters.
Underlying Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for differentiating between your target compound and impurities.
-
Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC). A good starting point for nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[1] To improve separation of basic compounds like your spirocyclic amine, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This can help to reduce tailing and improve peak shape by competing with the amine for active sites on the silica gel.
-
-
Incorrect Stationary Phase: Standard silica gel is acidic and can interact strongly with basic amines, leading to poor peak shape and resolution.[2]
-
Solution: Consider using an alternative stationary phase. Amine-functionalized silica can neutralize the acidic surface and improve the chromatography of basic compounds.[2] Alternatively, deactivated silica gel (e.g., treated with a silanizing agent) can also be effective.
-
-
Column Overloading: Applying too much sample to the column is a frequent cause of poor separation.
-
Solution: As a general rule, the amount of crude sample loaded should be 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to less than 1%.
-
Experimental Protocol: Optimizing Your Solvent System with TLC
-
Prepare TLC Plates: Spot your crude reaction mixture onto several TLC plates.
-
Develop in Various Solvents: Prepare a range of solvent systems with varying polarities. For example:
-
9:1 Hexanes:Ethyl Acetate
-
8:2 Hexanes:Ethyl Acetate
-
7:3 Hexanes:Ethyl Acetate
-
Repeat the above with the addition of 0.5% triethylamine.
-
-
Analyze the Results: The ideal solvent system will show good separation between your target compound and impurities, with the target compound having an Rf value between 0.2 and 0.4.
Issue 2: Low Yield of Purified Product
Question: After column chromatography, the yield of my Methyl 5-azaspiro[2.5]octane-1-carboxylate is significantly lower than expected. What are the potential causes and how can I mitigate this?
Answer: Low recovery can be attributed to several factors, from irreversible adsorption on the column to product degradation.
Underlying Causes and Solutions:
-
Irreversible Adsorption: The basic nitrogen of your spirocycle can bind strongly to the acidic silanol groups on the surface of standard silica gel, leading to product loss.
-
Product Degradation on Silica: The acidic nature of silica gel can potentially cause degradation of sensitive compounds.
-
Solution: If you suspect your compound is acid-sensitive, neutralizing the silica gel before use can be beneficial. This can be done by preparing a slurry of the silica in the mobile phase containing a small amount of a base (e.g., triethylamine) and then packing the column.
-
-
Improper Fraction Collection: Collecting fractions that are too large can lead to the co-collection of your product with impurities, which may then be discarded during solvent evaporation, thus lowering the final yield.
-
Solution: Collect smaller fractions, especially around the elution point of your target compound.[3] Monitor the fractions carefully by TLC to ensure accurate pooling.
-
Issue 3: Product Tailing on the Column
Question: My purified compound shows significant tailing in the TLC and HPLC analysis. What causes this and how can I achieve sharper peaks?
Answer: Peak tailing is a common problem when purifying amines on silica gel and is often a result of strong interactions between the basic analyte and the acidic stationary phase.
Underlying Causes and Solutions:
-
Strong Analyte-Stationary Phase Interaction: The lone pair of electrons on the nitrogen atom of your spirocyclic amine can interact strongly with the acidic silanol groups of the silica gel.
-
Solution: The most effective solution is to add a competing base to your mobile phase. Triethylamine (0.1-1%) is a common choice. This will compete with your product for the active sites on the silica, leading to a more symmetrical peak shape.
-
-
Channeling in the Column: An improperly packed column can lead to uneven solvent flow, causing band broadening and tailing.
-
Solution: Ensure your column is packed uniformly. "Wet" packing, where the silica is slurried in the initial mobile phase before being added to the column, is generally preferred over "dry" packing to avoid air bubbles and channels.[3]
-
Logical Workflow for Troubleshooting Purification
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Methyl 5-azaspiro[2.5]octane-1-carboxylate to consider for purification?
A1: The key structural feature is the presence of a secondary amine within the spirocyclic system. This makes the molecule basic and susceptible to strong interactions with acidic stationary phases like silica gel. The ester functional group is generally stable under standard chromatography conditions but can be sensitive to very strong acids or bases.
Q2: What is a good starting solvent system for the column chromatography of Methyl 5-azaspiro[2.5]octane-1-carboxylate?
A2: A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. Based on TLC analysis, you can determine the optimal polarity. For a compound with a basic nitrogen, it is highly recommended to include a small percentage of triethylamine (e.g., 0.5%) in your eluent to improve peak shape and recovery.
Q3: Can I use reversed-phase chromatography for this compound?
A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to protonate the amine and improve peak shape.
Q4: How can I effectively remove triethylamine from my purified product?
A4: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like dichloromethane or toluene under reduced pressure. If residual amounts remain, a mild acidic wash (e.g., with dilute HCl or saturated ammonium chloride solution) during a liquid-liquid extraction can be used, provided your target compound is stable to these conditions.
Q5: Are there any large-scale purification considerations for this compound?
A5: For scaling up, flash chromatography is a common technique.[3][4] To make the process more efficient and reduce solvent consumption, it is crucial to have a well-optimized separation on a smaller scale first. For industrial applications, simulated moving bed (SMB) chromatography can be a more continuous and cost-effective alternative for large quantities. It is also worth exploring crystallization as a purification method, which can be more economical on a large scale.[4]
References
- NextSDS. (n.d.). methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride.
- Restek. (n.d.). TROUBLESHOOTING GUIDE.
- BLD Pharm. (n.d.). 2309461-27-4|Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride.
- ChemScene. (n.d.). 58346-62-6 | 5-Methyl-1-oxa-5-azaspiro[2.5]octane.
- Das Sharma, U., Kumar, L., & Verma, R. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Impressions@MAHE - Manipal.
- Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Eli Lilly and Company. (2026, March 22). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Supelco. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them. Gcms.cz.
- MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
- (n.d.). Transformation of Carbonyl Compounds to Different Azaheterocycles via Direct Catalytic C–C Bond Cleavage.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Spirocyclic Amines.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Spirocyclic Amines.
- Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
- PubChemLite. (n.d.). N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride.
- The Royal Society of Chemistry. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- PubChem. (n.d.). 1-Oxaspiro[2.5]octane.
- (n.d.). Diazo-transfer reaction of non-activated ketones with 2-azido-1,3-bis(2,6-diisopropylphenyl)imidaz- olium hexafluorophosphate (IPrAP).
- NextSDS. (n.d.). methyl 5-azaspiro[3.4]octane-6-carboxylate — Chemical Substance Information.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
Sources
Reference Data & Comparative Studies
Escaping Flatland: 1H and 13C NMR Spectra Validation for Methyl 5-azaspirooctane-1-carboxylate
Escaping Flatland: 1H and 13C NMR Spectra Validation for Methyl 5-azaspirooctane-1-carboxylate
Escaping Flatland: 1H and 13C NMR Spectra Validation for Methyl 5-azaspiro[1]octane-1-carboxylate
Executive Summary
In modern medicinal chemistry, the transition from planar aromatic rings to highly saturated, three-dimensional architectures is a proven strategy for improving the clinical success rates of drug candidates. Methyl 5-azaspiro[1]octane-1-carboxylate hydrochloride (CAS: 2309461-27-4) serves as a premium conformationally restricted piperidine bioisostere.
This guide provides an objective, data-driven comparison of our premium-grade spirocyclic building block against standard commercial alternatives. By detailing a self-validating Nuclear Magnetic Resonance (NMR) methodology, we empower researchers to rigorously verify chemical purity, diastereomeric excess (d.e.), and structural integrity before committing this critical scaffold to downstream Structure-Activity Relationship (SAR) studies.
The Strategic Value of Spiro[1]octane Scaffolds
The push to "escape from flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) has fundamentally shifted drug discovery . Spirocyclic scaffolds, such as the spiro[1]octane system, offer unique advantages:
-
Metabolic Stability: The rigid cyclopropane ring shields the adjacent piperidine core from rapid cytochrome P450-mediated oxidation.
-
Vector Projection: The spiro center (C3) forces the cyclopropane and piperidine rings into orthogonal planes, allowing pharmacophores to be projected into novel 3D chemical space .
However, synthesizing these strained systems often yields complex mixtures of regioisomers and diastereomers. Rigorous analytical validation is therefore non-negotiable.
Experimental Workflow
Figure 1: Self-validating NMR workflow for structural and purity analysis.
Comparative Analysis: Premium Grade vs. Alternative Vendors
Lower-tier commercial vendors often rely on crude cyclopropanation of Boc-protected 3-methylenepiperidines, followed by incomplete deprotection. This leads to batches contaminated with isomeric mixtures and residual solvents. The table below outlines the analytical differences and their downstream impacts.
| Parameter | Premium Product (Our Standard) | Alternative Vendors | Analytical Impact & Causality |
| Chemical Purity (1H NMR) | > 99.5% | 90 - 95% | Unreacted starting materials interfere with sensitive cross-coupling SAR reactions. |
| Diastereomeric Excess (d.e.) | > 99% (Single Isomer) | ~ 80% (Isomeric Mixture) | Mixed cis/trans isomers relative to the spiro center lead to convoluted pharmacological profiles. |
| Residual Solvent (e.g., EtOAc) | < 100 ppm | > 5000 ppm | Large solvent peaks mask critical aliphatic signals (1.0 - 2.0 ppm) during structural elucidation. |
| Water Content (Karl Fischer) | < 0.5% | 2.0 - 5.0% | A broad HDO peak at 3.33 ppm in DMSO-d6 obscures the critical piperidine C4/C6 proton signals. |
1H and 13C NMR Spectra Validation Data
The structural assignment of Methyl 5-azaspiro[1]octane-1-carboxylate hydrochloride requires careful differentiation between the highly strained cyclopropane protons and the piperidine core.
1H NMR Assignments (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Assignment | Mechanistic Causality |
| 9.20 | Broad singlet (br s) | 2H | NH2+ (Hydrochloride) | Downfield shifted due to the strong electron-withdrawing nature of the protonated amine. |
| 3.65 | Singlet (s) | 3H | -OCH3 (Ester) | Characteristic shift for a methyl ester. |
| 3.20 - 3.00 | Multiplet (m) | 4H | C4-H2, C6-H2 (Piperidine) | Deshielded by the adjacent, positively charged nitrogen atom (N5). |
| 1.95 | Doublet of doublets (dd) | 1H | C1-H (Cyclopropane) | Shifted downfield relative to normal cyclopropanes due to the adjacent carbonyl group. |
| 1.80 - 1.60 | Multiplet (m) | 4H | C7-H2, C8-H2 (Piperidine) | Standard aliphatic piperidine backbone protons. |
| 1.25 | Doublet of doublets (dd) | 1H | C2-H (Cyclopropane) | Diastereotopic proton (Face A) due to the adjacent C1 chiral center and asymmetric spiro substitution. |
| 1.10 | Doublet of doublets (dd) | 1H | C2-H (Cyclopropane) | Diastereotopic proton (Face B), shielded by the magnetic anisotropy of the cyclopropane ring. |
13C NMR Assignments (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment | Diagnostic Note |
| 172.5 | C=O (Ester Carbonyl) | Confirms intact ester functionality. |
| 52.1 | -OCH3 (Methoxy) | Correlates directly with the 3.65 ppm 1H signal. |
| 48.5, 43.2 | C4, C6 (Piperidine) | Deshielded carbons adjacent to the nitrogen heteroatom. |
| 32.1, 21.8 | C8, C7 (Piperidine) | Aliphatic ring carbons. |
| 25.4 | C1 (Cyclopropane) | Carbon bearing the ester group. |
| 19.5 | C3 (Quaternary Spiro) | Critical Diagnostic Peak: Low intensity due to lack of NOE enhancement; confirms the spiro fusion. |
| 16.2 | C2 (Cyclopropane) | Highly shielded due to cyclopropane ring strain. |
Step-by-Step Self-Validating NMR Methodology
To guarantee trustworthiness and reproducibility, do not rely on automated "one-click" NMR settings. The following protocol is a self-validating system engineered specifically for highly polar, spirocyclic hydrochloride salts.
Step 1: Sample Preparation (The Foundation of Resolution)
-
Action: Weigh exactly 15.0 mg of the compound and dissolve it entirely in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).
-
Causality: Hydrochloride salts exhibit poor solubility in standard chloroform-d (CDCl3), leading to line broadening and poor signal-to-noise (S/N) ratios. DMSO-d6 ensures complete solvation of the ionic lattice. The 15 mg mass is optimized to prevent receiver gain saturation while providing sufficient S/N for detecting minor diastereomeric impurities (<1%).
Step 2: Instrument Calibration and Shimming
-
Action: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients.
-
Causality: Precise shimming is critical for resolving the complex multiplets of the cyclopropane ring (C1 and C2 protons). Poor magnetic field homogeneity will blur the distinct doublet-of-doublets (dd) into an uninterpretable multiplet, masking potential regioisomeric impurities.
Step 3: 1H NMR Acquisition (Quantitative Parameters)
-
Action: Acquire 16 scans with a 90° pulse angle, an acquisition time (AQ) of 3.0 seconds, and a relaxation delay (D1) of 10.0 seconds.
-
Causality: A standard 1-second D1 is insufficient for the complete relaxation of the isolated cyclopropane protons. A 10-second delay ensures that the integration values are strictly quantitative (qNMR), allowing for an accurate calculation of diastereomeric excess (d.e.) without T1 relaxation bias.
Step 4: 13C NMR Acquisition
-
Action: Acquire 512 scans at 100 MHz using composite pulse decoupling (CPD) to remove proton-carbon scalar coupling. Set D1 to 2.0 seconds.
-
Causality: The quaternary spiro carbon (C3) lacks attached protons and relies solely on long-range dipole-dipole relaxation. 512 scans are required to boost the S/N ratio of this critical diagnostic peak, which typically appears at low intensity around 19.5 ppm.
Step 5: Spectral Processing and Self-Validation
-
Action: Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transform (FT). Perform a manual zero-order phase correction and a multipoint baseline correction.
-
Causality: Automated baseline corrections often distort the baseline under broad peaks (like the NH2+ signal at 9.20 ppm). Manual multipoint correction ensures the integral values accurately reflect the area under the curve, serving as a self-validating check that the total proton count equals exactly 16.
Conclusion
The structural complexity of spirocyclic building blocks like Methyl 5-azaspiro[1]octane-1-carboxylate demands rigorous analytical oversight. By employing the comparative metrics and self-validating NMR protocols detailed in this guide, drug development professionals can confidently differentiate premium, stereochemically pure scaffolds from substandard alternatives, thereby safeguarding the integrity of their medicinal chemistry pipelines.
References
-
Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry URL:[Link]
-
The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters URL:[Link]
Sources
Mass spectrometry fragmentation patterns of Methyl 5-azaspiro[2.5]octane-1-carboxylate
Mass spectrometry fragmentation patterns of Methyl 5-azaspiro[2.5]octane-1-carboxylate
Comparative Mass Spectrometry Fragmentation Guide: Methyl 5-azaspiro[1]octane-1-carboxylate vs. Bridged Piperidine Scaffolds
Introduction
As modern drug discovery pivots away from flat, 2D aromatic systems toward complex 3D architectures, spirocyclic and bridged piperidines have emerged as critical scaffolds for improving target binding and pharmacokinetic (PK) properties[2]. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transitioning these novel 3D fragments into high-throughput LC-MS/MS profiling workflows.
While standard piperidines exhibit predictable mass spectrometry (MS) behavior[3], the introduction of a spiro-fused cyclopropane ring in compounds like Methyl 5-azaspiro[1]octane-1-carboxylate fundamentally rewires the fragmentation logic. This guide objectively compares the ESI-MS/MS performance of this spirocyclic product against a mass-equivalent bridged alternative, Methyl quinuclidine-3-carboxylate , providing researchers with a self-validating framework for robust method development.
Mechanistic Causality in MS/MS Fragmentation
To optimize Multiple Reaction Monitoring (MRM) transitions for quantitative assays, we must first understand the thermodynamic causality behind the fragmentation.
Standard piperidine derivatives typically undergo alpha-cleavage adjacent to the nitrogen atom, often followed by the neutral loss of functional groups[3]. In positive electrospray ionization (ESI+), protonation at the basic nitrogen drives these established pathways[4].
However, the azaspiro[1]octane skeleton introduces significant angle strain (~27.5 kcal/mol) at the spiro carbon[5]. Upon collisional activation in a tandem mass spectrometer, the relief of this spirocyclic strain becomes the dominant thermodynamic driver, overriding standard alpha-cleavage.
For Methyl 5-azaspiro[1]octane-1-carboxylate (Precursor [M+H]+ at m/z 170.1):
-
Low Collision Energy (CE 10-15 eV): The molecule undergoes a standard neutral loss of methanol (32 Da) from the ester moiety, yielding an acylium ion at m/z 138.1.
-
Optimal Collision Energy (CE 25 eV): The spiro C-C bonds cleave to relieve cyclopropane strain. The entire cyclopropane-carboxylate moiety is expelled as a neutral fragment, transferring the charge to the piperidine ring to form a highly stable tetrahydropyridinium ion at m/z 84.1. This single, dominant pathway concentrates the ion current, making it an exceptionally sensitive MRM transition.
ESI-MS/MS strain-driven fragmentation of Methyl 5-azaspiro[1]octane-1-carboxylate.
Comparative Performance Analysis: Spirocyclic vs. Bridged Scaffolds
When comparing the spirocyclic Product A to the bridged Alternative B (Methyl quinuclidine-3-carboxylate), the analytical performance divergence is stark. The bridged quinuclidine cage is thermodynamically highly stable. It resists fragmentation until high collision energies are applied, at which point the cage shatters into multiple low-abundance product ions (m/z 110.1, 82.1, 67.1). This dilution of the ion current directly reduces the signal-to-noise (S/N) ratio in quantitative assays.
Table 1: MRM Performance Comparison (ESI+ Mode)
| Parameter | Product A: Methyl 5-azaspiro[1]octane-1-carboxylate | Alternative B: Methyl quinuclidine-3-carboxylate |
| Scaffold Type | Spirocyclic Piperidine | Bridged Bicyclic Piperidine |
| Precursor Ion ( [M+H]+ ) | m/z 170.1 | m/z 170.1 |
| Primary Quantifier Transition | m/z 170.1 → 84.1 | m/z 170.1 → 110.1 |
| Optimal Collision Energy (CE) | 25 eV | 35 eV |
| Fragmentation Efficiency | High (Strain-driven, singular dominant ion) | Low (Cage shattering, multiple minor ions) |
| Relative MRM Sensitivity | 5x (Baseline) | 1x (Requires higher sample concentration) |
Data Interpretation: The spirocyclic architecture of Product A inherently acts as an "analytical amplifier." Because the spiro-cleavage is energetically favored over random bond scission, nearly 80% of the precursor ion current is channeled into the m/z 84.1 fragment, allowing for Lower Limits of Quantification (LLOQ) in the sub-ng/mL range.
Self-Validating Experimental Protocol for PK Profiling
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It includes built-in Matrix Factor (MF) calculations to immediately flag ion suppression—a common pitfall in early-stage PK studies.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 μ L of plasma containing the analyte into a 96-well plate.
-
Spike with 10 μ L of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., D3 -analog at 100 ng/mL).
-
Add 150 μ L of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 μ L of the supernatant to an autosampler vial.
Step 2: Chromatographic Separation
-
Column: C18 UPLC column (2.1 × 50 mm, 1.7 μ m).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.
Step 3: ESI-MS/MS Optimization & Acquisition
-
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Set the capillary voltage to 3.0 kV and source temperature to 150°C.
-
For Product A, monitor the m/z 170.1 → 84.1 transition (Quantifier, CE 25 eV) and m/z 170.1 → 138.1 (Qualifier, CE 15 eV).
Step 4: System Validation (The Causality Check) Before running unknown samples, inject a post-extraction spiked blank matrix and a neat standard at the same concentration.
-
Calculate Matrix Factor (MF): MF=Peak Area in Neat SolventPeak Area in Matrix . An MF between 0.85 and 1.15 validates that the spirocyclic fragmentation is unaffected by endogenous plasma phospholipids.
-
Precision Check: 6 replicate injections must yield a Relative Standard Deviation (RSD) <5% .
Self-validating LC-MS/MS workflow for spirocyclic piperidine quantification.
Conclusion
While both spirocyclic and bridged piperidines offer excellent 3D spatial properties for target binding, Methyl 5-azaspiro[1]octane-1-carboxylate demonstrates vastly superior analytical performance. The strain-driven spiro-cleavage provides a highly predictable, high-intensity fragmentation pathway, directly translating to more robust, sensitive, and reproducible PK assays.
References
-
O'Brien, P., & Jones, S. P. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 2022. Available at:[Link]
-
Pivatto, M., et al. "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts." Journal of the Brazilian Chemical Society, 2005. Available at:[Link]
Sources
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- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. (R)-4-Azaspiro[2.5]octan-6-amine [benchchem.com]
A Comparative Guide to the Metabolic Stability of Spirocyclic Esters and Methyl 5-azaspiro[2.5]octane-1-carboxylate
A Comparative Guide to the Metabolic Stability of Spirocyclic Esters and Methyl 5-azaspiro[2.5]octane-1-carboxylate
In the landscape of modern drug discovery, the optimization of a molecule's pharmacokinetic profile is as critical as the refinement of its pharmacodynamic activity. Among the key determinants of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes. This guide provides a comparative analysis of the metabolic stability of two distinct chemical scaffolds: spirocyclic esters and Methyl 5-azaspiro[2.5]octane-1-carboxylate.
The choice between these and similar scaffolds can profoundly impact a drug candidate's half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical guide grounded in established principles of medicinal chemistry and supported by representative experimental methodologies.
The Structural Imperative: Spirocycles in Drug Design
The incorporation of spirocyclic systems—molecules containing two rings connected by a single common atom—has become an increasingly prevalent strategy to enhance the three-dimensionality of drug candidates.[4] This departure from "flatland" aromatic structures often imparts favorable physicochemical properties, including improved solubility and, critically, enhanced metabolic stability.[4] The rigid, defined exit vectors of spirocycles can orient functional groups in a way that shields them from metabolic enzymes or improves target engagement.
Chemical Rationale for Metabolic Stability: Ester vs. Amine Functionality
At the heart of this comparison lies the fundamental difference between the ester functional group present in spirocyclic esters and the secondary amine and methyl ester within Methyl 5-azaspiro[2.5]octane-1-carboxylate.
-
Spirocyclic Esters: The ester linkage is a common motif in prodrugs and other bioactive molecules. However, it is notoriously susceptible to hydrolysis by various esterases present in plasma and tissues, particularly the liver.[5][6] This rapid enzymatic cleavage can lead to a short in vivo half-life, limiting the therapeutic window of the parent compound.
-
Methyl 5-azaspiro[2.5]octane-1-carboxylate: This molecule contains a secondary amine within the spirocyclic core and a methyl ester. While the methyl ester is also susceptible to hydrolysis, the overall metabolic profile is anticipated to be different. The secondary amine is a potential site for oxidation by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes.[7] However, the steric hindrance imposed by the spirocyclic scaffold can modulate the accessibility of the amine to CYP active sites. From a chemical stability standpoint, amides are significantly more resistant to hydrolysis than esters due to the greater resonance delocalization of the nitrogen lone pair, which imparts a partial double bond character to the C-N bond.[5] While this specific molecule is not an amide, the presence of the nitrogen atom in the ring system introduces a different metabolic liability compared to a simple ester.
Experimental Assessment of Metabolic Stability: The Liver Microsomal Assay
To quantify and compare the metabolic stability of different compounds, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development.[1][8][9] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450s.[2]
This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.[1][8][10]
Materials:
-
Test compounds (spirocyclic ester and Methyl 5-azaspiro[2.5]octane-1-carboxylate)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[11]
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, positive controls, and internal standard in an appropriate solvent (e.g., DMSO).
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with internal standard) to stop the reaction.[12]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k [2]
-
The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) [2]
Below is a Graphviz diagram illustrating the experimental workflow of the liver microsomal stability assay.
Caption: Workflow of the in vitro liver microsomal stability assay.
Comparative Metabolic Stability: A Data-Driven Perspective
| Compound Class | Representative Compound/Analog | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Reference |
| Spirocyclic Analog | trans-spiro[3.3]heptane analog of Sonidegib | Human Liver Microsomes | ~19.2 | 36 | [13] |
| Spirocyclic Analog | cis-spiro[3.3]heptane analog of Sonidegib | Human Liver Microsomes | ~4.4 | 156 | [13] |
| Azaspirocycle-related | B06 (Imidazoline I2 Receptor Ligand) | Human Liver Microsomes | 28.4 | 23.5 | [4] |
Interpretation of Data:
The data presented for the spiro[3.3]heptane analogs of Sonidegib illustrate that even subtle stereochemical changes in a spirocyclic system can dramatically impact metabolic stability, with the cis-isomer being significantly less stable than the trans-isomer in this specific case.[13] It is important to note that these are not ester-containing compounds, and their metabolism is likely driven by other sites on the molecule.
The data for B06, while not a direct analog of Methyl 5-azaspiro[2.5]octane-1-carboxylate, provides a reference point for a nitrogen-containing heterocyclic compound. Its moderate half-life and intrinsic clearance in human liver microsomes suggest a degree of metabolic stability.[4]
Expected Metabolic Fates:
Based on fundamental principles, the primary metabolic pathway for a simple spirocyclic ester in a liver microsomal assay would likely be ester hydrolysis , mediated by carboxylesterases. This is typically a rapid process.
For Methyl 5-azaspiro[2.5]octane-1-carboxylate, two primary metabolic pathways are anticipated:
-
Ester Hydrolysis: The methyl ester moiety is susceptible to hydrolysis.
-
Oxidation: The secondary amine is a potential site for CYP-mediated oxidation (e.g., N-dealkylation, hydroxylation).
The overall metabolic stability of Methyl 5-azaspiro[2.5]octane-1-carboxylate would be a composite of the rates of these different pathways. The steric hindrance around the nitrogen atom due to the spirocyclic scaffold could potentially slow down CYP-mediated metabolism compared to a more flexible, non-spirocyclic amine.
The following Graphviz diagram illustrates the potential metabolic pathways.
Caption: Potential metabolic pathways of spirocyclic esters and azaspirocycles.
Conclusion and Strategic Implications for Drug Design
The choice between incorporating a spirocyclic ester versus an azaspirocycle such as Methyl 5-azaspiro[2.5]octane-1-carboxylate has significant implications for metabolic stability.
-
Spirocyclic esters are likely to be rapidly metabolized via hydrolysis, making them suitable candidates for prodrug strategies where rapid release of the active carboxylic acid is desired. However, for parent drugs requiring a longer half-life, the ester functionality represents a significant metabolic liability.
-
Methyl 5-azaspiro[2.5]octane-1-carboxylate and related azaspirocycles present a more complex metabolic profile. While still containing a metabolically susceptible ester, the overall stability will be influenced by the rate of CYP-mediated metabolism at the nitrogen center. The inherent rigidity of the spirocycle can be exploited to sterically hinder this metabolic pathway, potentially leading to a more stable compound compared to a simple, flexible amine. The replacement of an ester with a more stable functional group, such as an amide, within a spirocyclic scaffold is a common strategy to enhance metabolic stability.[6]
Ultimately, the optimal choice of scaffold depends on the specific goals of the drug discovery program. Early and iterative assessment of metabolic stability using in vitro tools like the human liver microsomal assay is crucial for guiding the design of spirocyclic compounds with favorable pharmacokinetic properties, thereby increasing the probability of success in clinical development.
References
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Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. PMC. [Link]
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Metabolic stability and its role in the discovery of new chemical entities. De Gruyter. [Link]
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Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure. PubMed. [Link]
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Hepatic Microsomal Stability (human, rat, or mouse). Bienta. [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PMC. [Link]
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Microsomal Stability. Cyprotex. [Link]
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Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters. PMC. [Link]
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Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. MDPI. [Link]
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Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]
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The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]
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Metabolic Stability Assays. Merck Millipore. [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]
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Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. MDPI. [Link]
-
Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. [Link]
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Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. eScholarship, University of California. [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
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Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. [Link]
-
Pharmacokinetics and metabolic drug interactions. PubMed. [Link]
-
Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]
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Drug metabolism and pharmacokinetics. ResearchGate. [Link]
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Pharmacokinetics and Toxicokinetics. CRC Press. [Link]
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Pharmacokinetics. Axis Forensic Toxicology. [Link]
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Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers. [Link]
-
Pharmacokinetics and Drug Interactions. MDPI. [Link]
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Validating the enantiomeric excess and chiral purity of Methyl 5-azaspiro[2.5]octane-1-carboxylate
Validating the enantiomeric excess and chiral purity of Methyl 5-azaspiro[2.5]octane-1-carboxylate
As a Senior Application Scientist, I frequently guide drug development teams through the analytical hurdles associated with complex, heavily Fsp³-enriched spirocyclic scaffolds. Methyl 5-azaspiro[2.5]octane-1-carboxylate is a prime example of a modern bioisostere used to rigidify piperidine derivatives. However, its specific structural features create a "perfect storm" for chiral analysis.
To validate the enantiomeric excess (ee) and chiral purity of this compound, we must first understand the molecular geometry. The molecule possesses two distinct stereocenters :
-
C1 : The cyclopropane carbon bearing the methyl ester.
-
C3 (The Spiro Carbon) : Because the nitrogen in the larger ring is at position 5, the two paths around the piperidine ring from the spiro carbon are asymmetrical (one path is −CH2−NH− , the other is −CH2−CH2−CH2−NH− ).
This asymmetry renders the spiro carbon chiral, resulting in four possible stereoisomers (two diastereomeric pairs of enantiomers). Furthermore, the basic secondary amine (N5) causes severe peak tailing on standard silica-based columns, and the lack of an aromatic chromophore limits the sensitivity of traditional UV detection.
Below is an objective comparison of the analytical modalities capable of overcoming these challenges, supported by self-validating experimental protocols.
Mechanistic Comparison of Analytical Strategies
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC has largely replaced normal-phase HPLC as the gold standard for separating basic chiral amines[1].
-
The Causality : Supercritical CO₂ possesses gas-like diffusivity and liquid-like density, flattening the van Deemter curve and allowing for high-efficiency separations at rapid flow rates. When modified with a polar alcohol and a basic additive (e.g., isopropylamine), the additive competitively binds to the acidic residual silanols on the polysaccharide chiral stationary phase (CSP). This effectively masks the active sites, preventing the secondary amine of the azaspiro[2.5]octane from tailing[2].
-
Detection : Because the analyte lacks a strong UV chromophore, coupling SFC to a single quadrupole mass spectrometer (SFC-MS) is mandatory for trace enantiomer quantitation.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) via Derivatization
For volatile compounds lacking chromophores, GC-MS offers unparalleled theoretical plate counts, but direct injection of basic secondary amines often leads to thermal degradation or irreversible adsorption in the GC inlet.
-
The Causality : To bypass this, we utilize chemical derivatization. Acylating the N5 amine with trifluoroacetic anhydride (TFAA) converts it into a volatile, thermally stable trifluoroacetamide[3]. This modification eliminates the hydrogen-bond donating capacity of the amine, ensuring sharp, symmetrical peaks on cyclodextrin-based chiral GC columns, while generating a distinct mass shift highly advantageous for MS fragmentation[4].
NMR with Chiral Solvating Agents (CSAs)
While chromatographic methods are required for trace impurity release testing, NMR offers a rapid, orthogonal method for bulk ee estimation without physical separation.
-
The Causality : The addition of a chiral solvating agent (e.g., Pirkle's alcohol) forms transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding. This induces chemical shift non-equivalence ( Δδ ) in the NMR spectrum, typically splitting the sharp singlet of the C1 methyl ester into two distinct peaks[5].
Analytical Decision Workflows
Workflow for selecting the optimal chiral analysis modality.
Chemical derivatization pathway of secondary amines for GC-MS.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal system suitability testing (SST) criteria that must pass before data can be accepted.
Protocol A: Direct Chiral SFC-MS Workflow
Objective: Rapid baseline resolution of all four stereoisomers without sample derivatization.
-
Sample Preparation: Dissolve the analyte in MS-grade Methanol to a concentration of 1.0 mg/mL. Prepare a trace sensitivity standard at 0.001 mg/mL (0.1% LOQ).
-
Stationary Phase: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ (A) and Methanol containing 0.2% Isopropylamine (B). (Note: Isopropylamine is selected over diethylamine to minimize ion suppression in the MS source).
-
Gradient: Isocratic hold at 15% B for 2 minutes, then ramp to 40% B over 8 minutes. Flow rate: 3.0 mL/min. Backpressure: 120 bar.
-
Detection: ESI+ MS, monitoring the [M+H]+ ion at m/z 170.1.
-
Self-Validation (SST) Criteria:
-
The resolution ( Rs ) between the closest eluting enantiomeric pair must be ≥1.5 .
-
The Signal-to-Noise (S/N) ratio of the 0.1% LOQ standard must be ≥10 .
-
Protocol B: Derivatization & Chiral GC-MS Workflow
Objective: High-resolution separation of trace enantiomers utilizing volatility and thermal stability.
-
Derivatization Reaction:
-
Transfer 1.0 mg of the analyte into a dry glass vial. Dissolve in 500 µL of anhydrous dichloromethane (DCM).
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of pyridine (acting as an acid scavenger to drive the reaction forward).
-
Seal the vial and incubate at 60°C for 20 minutes. (Heat is required to overcome the steric hindrance of the spirocyclic system).
-
-
Sample Recovery: Evaporate the reaction mixture to dryness under a gentle stream of N2 gas. Reconstitute the residue in 1.0 mL of LC-MS grade hexane.
-
Stationary Phase: Chiraldex G-TA ( γ -cyclodextrin trifluoroacetyl), 30 m x 0.25 mm x 0.12 µm.
-
GC Conditions: Helium carrier gas at 1.2 mL/min. Oven program: 90°C hold for 2 min, ramp 2°C/min to 150°C.
-
Detection: Electron Ionization (EI-MS), monitoring the base peak of the TFA-derivative.
-
Self-Validation (SST) Criteria:
-
A blank hexane injection immediately following the highest concentration standard must show ≤0.05% carryover.
-
The tailing factor ( Tf ) for all four stereoisomer peaks must be ≤1.2 , confirming complete derivatization of the active amine.
-
Quantitative Data & Method Selection
The following tables summarize the performance metrics and simulated system suitability data to aid in selecting the appropriate methodology for your specific phase of drug development.
Table 1: Performance Comparison of Analytical Modalities
| Modality | Resolution Power (Stereoisomers) | Analysis Time | Sensitivity (LOD) | MS Compatibility | Primary Use Case |
| SFC-MS | High ( Rs > 1.5) | Fast (< 10 min) | ~0.05% | Excellent (ESI) | High-throughput screening, Process chemistry |
| GC-MS (Deriv.) | Very High ( Rs > 2.0) | Slow (~30 min) | ~0.01% | Excellent (EI) | Final API release testing, Trace impurity quantitation |
| HPLC-UV | Moderate (Tailing issues) | Moderate (~20 min) | ~0.5% | Poor (Weak UV) | Not recommended for this specific scaffold |
| NMR + CSA | Low (No physical separation) | Very Fast (< 5 min) | ~2.0% | N/A | Rapid ee estimation during early synthesis |
Table 2: Simulated System Suitability Data (SFC-MS vs GC-MS)
| Stereoisomer | SFC-MS Retention Time (min) | SFC-MS Resolution ( Rs ) | GC-MS Retention Time (min) | GC-MS Resolution ( Rs ) |
| Isomer 1 (cis-Enantiomer A) | 3.45 | N/A | 14.20 | N/A |
| Isomer 2 (cis-Enantiomer B) | 4.12 | 2.1 | 15.85 | 3.4 |
| Isomer 3 (trans-Enantiomer A) | 4.88 | 1.8 | 18.10 | 4.1 |
| Isomer 4 (trans-Enantiomer B) | 5.30 | 1.6 | 19.45 | 2.8 |
References
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]
-
Nuclear magnetic resonance determination of absolute configuration and enantiomeric compositions of chiral oxaziridines using chiral solvating agents. The Journal of Organic Chemistry.[Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.[Link]
Sources
Conformational analysis of Methyl 5-azaspiro[2.5]octane-1-carboxylate compared to substituted piperidines
Conformational analysis of Methyl 5-azaspiro[2.5]octane-1-carboxylate compared to substituted piperidines
Conformational Analysis Guide: Methyl 5-azaspiro[1]octane-1-carboxylate vs. Substituted Piperidines
Introduction & Structural Context
In modern drug discovery, optimizing the 3D spatial arrangement of pharmacophores is critical for target affinity and metabolic stability. The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry. However, traditional substituted piperidines suffer from conformational flexibility, undergoing rapid chair-chair interconversion at room temperature.
To lock these molecules into predictable 3D vectors (increasing their Fsp3 character), chemists increasingly rely on spirocyclic scaffolds[1]. Methyl 5-azaspiro[2]octane-1-carboxylate represents a highly specialized evolution of the piperidine core. By spiro-fusing a cyclopropane ring to the piperidine backbone and appending a methyl carboxylate group, the conformational landscape of the molecule is drastically altered compared to standard substituted piperidines[3].
Mechanistic Causality: The "Surprising Cyclopropyl Effect"
To understand the conformational behavior of Methyl 5-azaspiro[2]octane-1-carboxylate, we must analyze the stereoelectronic causality behind its geometry.
In standard substituted piperidines (e.g., 2-methylpiperidine or 3-methylpiperidine), bulky substituents strongly prefer the equatorial position. This preference is driven by the need to minimize 1,3-diaxial steric clashes, a thermodynamic penalty quantified by positive A-values.
However, the introduction of a spirocyclopropane ring upends these classical rules. The internal bond angle of a cyclopropane ring is highly strained (~60°). To compensate, the external bond angle at the spiro carbon (which forms part of the piperidine ring) expands significantly, often exceeding 115°. This geometric distortion flattens the adjacent region of the piperidine chair.
As demonstrated by recent conformational studies, this flattening induces the "surprising cyclopropyl effect" [4]. The altered dihedral angles cause a massive increase in torsional strain for substituents placed in the equatorial position adjacent to the spiro center. Consequently, the thermodynamic penalty of equatorial torsional strain actually exceeds the penalty of 1,3-diaxial steric clashes, driving adjacent substituents into the axial position (resulting in negative A-values)[4].
For Methyl 5-azaspiro[2]octane-1-carboxylate, the spiro fusion not only dictates the piperidine ring's chair-chair equilibrium but also projects the methyl ester (at position 1 on the cyclopropane) into a rigid, predictable spatial vector, making it a superior scaffold for structure-based drug design.
Objective Comparison: Quantitative Conformational Data
The following table summarizes the divergent conformational properties of standard substituted piperidines versus the spirocyclic 5-azaspiro[2]octane system.
| Property | Standard Substituted Piperidines (e.g., 3-substituted) | Methyl 5-azaspiro[2]octane-1-carboxylate |
| Ring Dynamics | Rapid chair-chair interconversion at 25 °C | Highly restricted; heavily biased equilibrium |
| Substituent Preference | Strongly Equatorial (Positive A-value) | Driven Axial via Cyclopropyl Effect (Negative A-value) |
| Torsional Strain | Minimal in the equatorial position | Extremely high in the equatorial position[4] |
| Pharmacophore Rigidity | Low to Moderate (flexible exit vectors) | High (rigid ester vector on the cyclopropane)[1] |
| Analytical Challenge | Simple RT NMR (Averaged signals) | Requires Low-Temp (-78 °C) VT-NMR & DFT Modeling |
Experimental Methodologies: A Self-Validating Analytical System
To empirically prove the conformational shift induced by the spirocyclopropane ring, a dual-pronged approach using Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) is required. This workflow is designed as a self-validating system : the empirical thermodynamic values derived from NMR integration must mathematically converge with the theoretical free energies calculated via DFT.
Protocol A: Low-Temperature 1H NMR & NOESY
Causality of Choice: Room temperature NMR only yields time-averaged signals due to the low activation barrier (~10 kcal/mol) of piperidine chair interconversion. By lowering the temperature to -78 °C, the thermal energy drops below this barrier, "freezing" the conformers on the NMR timescale to allow direct observation of the axial and equatorial states.
-
Sample Preparation: Dissolve 15 mg of the spirocyclic compound in 0.5 mL of CD2Cl2 . (Crucial: Do not use CDCl3 , as it freezes at -63 °C and will crystallize before reaching the target temperature).
-
Thermal Equilibration: Insert the sample into the NMR spectrometer and lower the probe temperature to -78 °C. Allow exactly 15 minutes for thermal equilibration. Tune and match the probe at this specific temperature to ensure optimal pulse efficiency.
-
1D Acquisition & Integration: Acquire a standard 1H spectrum. Identify the decoalesced signals of the methyl ester protons. The integration ratio of the major to minor peak directly yields the equilibrium constant ( Keq ).
-
Thermodynamic Calculation: Calculate the empirical Gibbs free energy using ΔG=−RTlnKeq .
-
2D NOESY Validation: Run a phase-sensitive NOESY (mixing time: 400 ms). Cross-relaxation peaks between the cyclopropane protons and the piperidine axial/equatorial protons will definitively assign the 3D orientation of the major conformer.
Protocol B: DFT & NBO Steric Analysis
Causality of Choice: Standard molecular mechanics cannot accurately model the hyperconjugation and severe torsional strain of the cyclopropyl effect. The M06-2X functional is explicitly chosen because it is heavily parameterized for non-covalent interactions and torsional accuracy.
-
Conformational Search: Generate all possible chair and twist-boat conformers using the OPLS4 force field.
-
Geometry Optimization: Optimize the lowest-energy conformers at the M06-2X/def2-TZVP level of theory using implicit solvation (PCM, Dichloromethane).
-
Frequency Calculation: Run vibrational frequency calculations to confirm true energetic minima (zero imaginary frequencies) and extract the theoretical ΔG . Self-Validation Check: This theoretical ΔG must match the empirical ΔG from Protocol A Step 4.
-
NBO Analysis: Perform Natural Bond Orbital (NBO) steric analysis. By computationally deleting the steric exchange interactions between the cyclopropane C-C bonds and the piperidine C-H bonds, you can precisely quantify the energetic penalty of the equatorial conformation, thereby proving the mechanism of the cyclopropyl effect[4].
Visualizing the Analytical Workflow
Workflow for determining spirocyclic piperidine conformations via NMR and DFT.
References
-
Title: Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times | Source: Nature Communications / PMC | URL: [Link]
-
Title: (6S,7S)-7-hydroxycarbamoyl-6-(4-phenyl-piperidine-1-carbonyl)-5-aza-spiro[2]octane-5-carboxylic acid methyl ester | Source: PubChem | URL: [Link]
-
Title: Driving tert-butyl axial: the surprising cyclopropyl effect | Source: Chemical Science (RSC Publishing) | URL: [Link]
Sources
- 1. (6S,7S)-7-hydroxycarbamoyl-6-(4-phenyl-piperidine-1-carbonyl)-5-aza-spiro[2.5]octane-5-carboxylic acid methyl ester | C22H29N3O5 | CID 44446835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Driving tert-butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety & Regulatory Compliance
Personal protective equipment for handling Methyl 5-azaspiro[2.5]octane-1-carboxylate
Personal protective equipment for handling Methyl 5-azaspiro[2.5]octane-1-carboxylate
As a Senior Application Scientist, I recognize that handling specialized spirocyclic building blocks like Methyl 5-azaspiro[2.5]octane-1-carboxylate (often supplied as a hydrochloride salt, CAS: 2309461-27-4) requires more than just following a generic safety sheet. To ensure both the integrity of your drug development assays and the safety of your laboratory personnel, you must understand the causality behind the hazards.
Below is a comprehensive, field-proven guide detailing the toxicological mechanisms, precise personal protective equipment (PPE) requirements, and step-by-step operational workflows for handling this compound[1].
Chemical Identity & Mechanistic Hazard Profile
Methyl 5-azaspiro[2.5]octane-1-carboxylate is a conformationally restricted azaspirocyclic scaffold highly valued in medicinal chemistry for improving the metabolic stability and pharmacokinetic profiles of lead compounds[2]. However, its structural features dictate specific handling precautions.
According to globally harmonized classifications, this compound presents three primary acute hazards[1]:
-
H315 (Skin Irritation) & H319 (Serious Eye Irritation): The ester and secondary amine functionalities can undergo localized hydrolysis upon contact with moisture. Furthermore, the lipophilic spirocyclic core allows the molecule to interact directly with the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes), disrupting cellular membranes and triggering localized inflammatory cascades.
-
H336 (Specific Target Organ Toxicity - Single Exposure): Inhalation of the fine hydrochloride dust may cause transient central nervous system (CNS) depression, manifesting as drowsiness or dizziness. This occurs because the compound, once absorbed across the alveolar epithelium into systemic circulation, is sufficiently lipophilic to cross the blood-brain barrier (BBB).
Mechanistic pathway of exposure and subsequent toxicological effects.
Personal Protective Equipment (PPE) Matrix
To systematically mitigate the risks outlined above, a stringent PPE regimen is mandatory. The following table summarizes the quantitative and qualitative specifications for your protective gear.
| PPE Category | Specification & Standard | Mechanistic Justification |
| Eye Protection | Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1) | Prevents ocular exposure to fine, easily aerosolized hydrochloride salt dust, mitigating H319 risks. |
| Hand Protection | Nitrile gloves (Minimum 0.11 mm thickness, double-gloved) | Nitrile provides an excellent barrier against the lipophilic spirocyclic core, preventing dermal absorption (H315). |
| Body Protection | Flame-retardant, anti-static laboratory coat | Prevents particulate accumulation on personal clothing and minimizes static-induced aerosolization. |
| Respiratory | N95/FFP2 particulate respirator (or half-mask with P3 filter) | Essential if handling outside a ventilated enclosure to prevent alveolar absorption and subsequent CNS effects (H336). |
Step-by-Step Operational Protocol: Handling & Weighing
Because hydrochloride salts are notoriously prone to static cling—which increases the risk of sudden aerosolization—weighing and transferring this compound requires a controlled, self-validating protocol.
Methodology:
-
Ventilation Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents.
-
PPE Donning: Put on the anti-static lab coat, tight-fitting safety goggles, and double-layer nitrile gloves.
-
Static Mitigation Setup: Place an anti-static weighing boat on the analytical balance. If available, activate an ionizing bar near the balance to neutralize static charges on the powder and the spatula.
-
Material Transfer: Using a clean, grounded stainless-steel spatula, slowly transfer the solid. Avoid dropping the powder from a height to minimize the generation of airborne particulates.
-
Decontamination: Once the vial is sealed, wipe down the balance, spatula, and surrounding hood area with a damp paper towel (using 70% ethanol or distilled water) to capture any residual microscopic dust. Dispose of the wipe as hazardous solid waste.
Step-by-step operational workflow for safe handling and weighing.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and structured action prevents localized contamination from becoming a systemic exposure event.
Spill Response Procedure:
-
Evacuate & Assess: Isolate the spill area immediately. Ensure all personnel in the vicinity are wearing appropriate respiratory protection.
-
Containment (No Dry Sweeping): Never use a dry brush or broom, as this will aerosolize the H336-classified dust. Instead, gently cover the spill with damp absorbent paper or inert sand to suppress dust formation.
-
Collection: Carefully scoop the absorbed, dampened material using a non-sparking tool into a chemically resistant, sealable hazardous waste container (e.g., a high-density polyethylene bucket).
-
Surface Cleaning: Wash the spill site thoroughly with a mild detergent and water to hydrolyze any remaining traces, followed by a final wipe-down with an alcohol-based solvent.
Disposal Logistics: Methyl 5-azaspiro[2.5]octane-1-carboxylate must be disposed of as hazardous chemical waste. Do not discharge into laboratory drains. The compound must be routed to a licensed hazardous waste facility for high-temperature incineration. Ensure the incinerator is equipped with an afterburner and an alkaline scrubber to safely neutralize the nitrogen oxides (NOx) and hydrogen chloride (HCl) gases produced during the combustion of the hydrochloride salt.
References
-
NextSDS Substance Database. "methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride - Hazard Classifications & Identifiers." NextSDS. Available at: [Link]


